N-(1-benzyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide
CAS No.:
Cat. No.: VC15204583
Molecular Formula: C18H16ClN3O2
Molecular Weight: 341.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16ClN3O2 |
|---|---|
| Molecular Weight | 341.8 g/mol |
| IUPAC Name | N-(2-benzylpyrazol-3-yl)-2-(4-chlorophenoxy)acetamide |
| Standard InChI | InChI=1S/C18H16ClN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)21-17-10-11-20-22(17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,23) |
| Standard InChI Key | XXRUPWUJZRDCQE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a benzyl group () and at the 5-position with an acetamide moiety . The acetamide side chain is further modified with a 4-chlorophenoxy group, introducing a halogenated aromatic system. This combination of hydrophobic (benzyl, chlorophenyl) and hydrogen-bonding (amide) groups influences its solubility and target interactions.
Table 1: Key Molecular Properties
The chlorophenoxy group significantly increases lipophilicity (), suggesting favorable membrane permeability . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the regiochemistry of the pyrazole substitution and acetamide linkage.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the preparation of 1-benzyl-1H-pyrazol-5-amine. Subsequent acylation with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base (e.g., potassium carbonate) yields the target compound. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to enhance reaction efficiency.
Analytical Validation
Structural confirmation relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). The benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the chlorophenoxy protons resonate as a doublet near δ 6.8 ppm. The amide carbonyl () signal is observed at ~168 ppm in -NMR.
Biological Activities and Mechanisms
Enzyme Modulation
Preliminary studies suggest the compound inhibits kinases and receptors through competitive binding at ATP-binding pockets . The chlorophenoxy group may engage in hydrophobic interactions with nonpolar enzyme regions, while the amide forms hydrogen bonds with catalytic residues.
Table 2: Biological Activities of Analogues
| Compound Structure | IC (μM) | Target Cell Line |
|---|---|---|
| N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-(3-methoxyphenyl)acetamide | 8.2 | MCF-7 (Breast) |
| N-(5-Cyclopropyl-1H-pyrazol-3-yl)-2-(4-pyridin-2-ylphenyl)acetamide | 6.5 | A549 (Lung) |
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The compound’s low aqueous solubility (<0.1 mg/mL at pH 7.4) necessitates formulation with solubilizing agents . Stability studies in plasma indicate a half-life of 2.3 hours, suggesting rapid metabolic clearance.
ADME Properties
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Absorption: High permeability ( cm/s) in Caco-2 assays.
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Metabolism: Hepatic cytochrome P450 (CYP3A4) mediates N-debenzylation and acetamide hydrolysis.
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Excretion: Primarily renal (70%) with minor biliary excretion.
Future Directions
Structural Optimization
Modifying the benzyl or chlorophenoxy groups could enhance potency and metabolic stability. For example, replacing chlorine with trifluoromethyl may improve target affinity .
In Vivo Efficacy Studies
Rodent xenograft models are needed to evaluate antitumor efficacy and pharmacokinetic-pharmacodynamic relationships.
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